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Compound of Interest

Compound Name: Ms-PEG3-CH2CH2COOH

Cat. No.: B11829351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of m-PEG3-CH2CH2COOH, a

heterobifunctional linker commonly employed in bioconjugation and the development of

targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug

Conjugates (ADCs). The methoxy-terminated polyethylene glycol (PEG) chain imparts

increased hydrophilicity and biocompatibility to the conjugate, while the terminal carboxylic acid

allows for covalent linkage to amine-containing molecules.

Overview of m-PEG3-CH2CH2COOH
m-PEG3-CH2CH2COOH is a PEG-based linker featuring a terminal carboxylic acid. The "m"

designates a methoxy group, which is chemically inert, ensuring that reactivity is directed to the

carboxyl end. This functional group can be activated to react with primary amines, forming

stable amide bonds. Its primary application is as a flexible spacer to connect two molecular

entities, such as a protein-targeting ligand and an E3 ligase ligand in a PROTAC.[1]
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Property Value

Molecular Formula C10H20O6

Molecular Weight 236.26 g/mol

Appearance Solid or viscous oil

Solubility Soluble in water and most organic solvents

Reaction Principle: Amide Bond Formation
The conjugation of m-PEG3-CH2CH2COOH to an amine-containing molecule is typically

achieved through a two-step process involving the activation of the carboxylic acid group.

Activation of the Carboxylic Acid: The carboxyl group is activated using a carbodiimide, most

commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-

hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a

semi-stable NHS ester that is reactive towards primary amines.[2]

Amine Coupling (Aminolysis): The activated NHS ester readily reacts with a primary amine

on the target molecule to form a stable amide bond, with NHS being released as a

byproduct.[3]

This two-step approach is favored as it improves reaction efficiency and minimizes side

reactions compared to a one-pot reaction with only EDC.

Experimental Protocols
The following protocols provide a general framework for the conjugation of m-PEG3-

CH2CH2COOH to an amine-containing molecule (e.g., a protein, peptide, or small molecule

ligand). Optimization of the reaction conditions, particularly the molar ratios of reactants, may

be necessary depending on the specific substrates.

Activation of m-PEG3-CH2CH2COOH with EDC/NHS
This protocol describes the formation of the amine-reactive NHS ester of the PEG linker.
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m-PEG3-CH2CH2COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

Dissolve m-PEG3-CH2CH2COOH in anhydrous DMF or DMSO to a desired concentration

(e.g., 100 mM).

In a separate tube, dissolve EDC and NHS in the Activation Buffer. For optimal activation,

use a molar excess of EDC and NHS relative to the PEG linker.

Add the EDC/NHS solution to the m-PEG3-CH2CH2COOH solution.

Allow the reaction to proceed at room temperature for 15-60 minutes. The resulting solution

containing the activated m-PEG3-CH2CH2-CO-NHS can be used immediately for the next

step.

Quantitative Parameters for Activation:
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Parameter Recommended Range Notes

Molar Ratio (PEG:EDC:NHS) 1 : (1.2 - 5) : (1.2 - 5)

A slight to moderate excess of

EDC and NHS is

recommended to drive the

reaction to completion.[4]

Reaction Time 15 - 60 minutes

Longer reaction times may be

required for less reactive

carboxyl groups.[5]

Temperature Room Temperature (20-25°C)

pH 4.5 - 6.0

This pH range is optimal for

EDC activity and minimizes

hydrolysis of the NHS ester.

Conjugation of Activated PEG Linker to an Amine-
Containing Molecule
This protocol outlines the reaction of the activated m-PEG3-CH2CH2-CO-NHS with a primary

amine.

Materials:

Activated m-PEG3-CH2CH2-CO-NHS solution (from Protocol 3.1)

Amine-containing molecule

Conjugation Buffer: 0.1 M phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.2-8.5

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

Dissolve the amine-containing molecule in the Conjugation Buffer.

Add the activated m-PEG3-CH2CH2-CO-NHS solution to the amine-containing molecule

solution.
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Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with gentle

mixing.

(Optional) Quench the reaction by adding the Quenching Solution to consume any unreacted

NHS ester.

Purify the conjugate using an appropriate chromatographic technique (see Section 4).

Quantitative Parameters for Conjugation:

Parameter Recommended Range Notes

Molar Ratio (NHS-ester:Amine) 1 : (1 - 2)

An equimolar or slight excess

of the amine can be used. For

precious amines, a slight

excess of the NHS ester may

be preferable.

Reaction Time
2 hours at RT to overnight at

4°C

The reaction is typically

complete within a few hours at

room temperature.

Temperature 4°C to 25°C

Lower temperatures can be

used to minimize degradation

of sensitive molecules.

pH 7.2 - 8.5

A slightly basic pH

deprotonates the primary

amine, increasing its

nucleophilicity.

Purification of the Conjugate
Purification of the PEGylated product is crucial to remove unreacted starting materials and

byproducts. The choice of purification method will depend on the properties of the conjugate.

Size Exclusion Chromatography (SEC): This is a common method for separating the larger

PEGylated conjugate from smaller molecules like unreacted PEG linker, EDC, and NHS.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-

resolution technique that can separate the desired conjugate from unreacted starting

materials and potential side products based on hydrophobicity.

Ion-Exchange Chromatography (IEX): If the charge of the target molecule is significantly

altered upon conjugation, IEX can be an effective purification method.

Example RP-HPLC Purification Protocol for a PEGylated Peptide:

Parameter Condition

Column C18 stationary phase

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B 0.1% TFA in acetonitrile

Gradient
A linear gradient from 5% to 95% Mobile Phase

B over 30 minutes

Flow Rate 1 mL/min

Detection UV at 214 nm and 280 nm

Application in PROTACs: A Workflow and Signaling
Pathway
m-PEG3-CH2CH2COOH is frequently used as a linker in the synthesis of PROTACs. A

PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase,

leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Synthesis Workflow
The synthesis of a PROTAC using m-PEG3-CH2CH2COOH typically involves the separate

synthesis of the target protein ligand and the E3 ligase ligand, each with a reactive handle

(e.g., a primary amine). The m-PEG3-CH2CH2COOH linker is then sequentially conjugated to

each ligand using the EDC/NHS chemistry described above.
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PROTAC Synthesis

Target Protein Ligand
(with amine handle)

Ligand-Linker Intermediate E3 Ligase Ligand
(with amine handle)

Final PROTAC Molecule

m-PEG3-CH2CH2COOH

Activated PEG-NHS Ester

EDC, NHS

Couple to Ligand 1

Couple to Ligand 2

Click to download full resolution via product page

PROTAC Synthesis Workflow

PROTAC Signaling Pathway: BRD4 Degradation
A common target for PROTAC-mediated degradation is the bromodomain-containing protein 4

(BRD4), which is implicated in cancer. PROTACs targeting BRD4 often utilize a ligand for the

von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase connected via a PEG linker.

The following diagram illustrates the mechanism of action of a BRD4-targeting PROTAC that

recruits the VHL E3 ligase.
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Cellular Environment

PROTAC
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Ubiquitin
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PROTAC-mediated degradation of BRD4

In this pathway, the PROTAC molecule simultaneously binds to BRD4 and the VHL E3 ligase

complex, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin

molecules to the BRD4 protein. The poly-ubiquitinated BRD4 is then recognized and degraded

by the proteasome, leading to a reduction in BRD4 levels in the cell. The m-PEG3-

CH2CH2COOH linker plays a critical role in spanning the distance between the two proteins

and facilitating the formation of a productive ternary complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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